

# BAY-826: A Comparative Analysis of Cross-Reactivity with Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of **BAY-826**, a potent inhibitor of the TIE-2 receptor tyrosine kinase, with other related kinases. The data presented is intended to assist researchers in evaluating the selectivity profile of this compound and to provide essential experimental details for reproducibility.

# **Executive Summary**

**BAY-826** is a highly selective inhibitor of the TIE-2 receptor, a key regulator of angiogenesis.[1] [2][3] However, comprehensive kinase profiling has revealed a degree of cross-reactivity with a small subset of other receptor tyrosine kinases. This guide outlines the binding affinities of **BAY-826** for its primary target and notable off-targets, providing valuable insights for its application in preclinical and clinical research.

### **Cross-Reactivity Profile of BAY-826**

The selectivity of **BAY-826** has been extensively profiled against a panel of 456 kinases. The results indicate that besides its high affinity for TIE-2, **BAY-826** also binds to TIE-1, DDR1, DDR2, and the serine/threonine kinase LOK (STK10) with high affinity.[1][2] The dissociation constants (Kd) for these interactions are summarized in the table below.



Target Kinase	Dissociation Constant (Kd) in nM	Kinase Family
TIE-2 (TEK)	1.6	Receptor Tyrosine Kinase
TIE-1	0.9	Receptor Tyrosine Kinase
DDR1	0.4	Receptor Tyrosine Kinase
DDR2	1.3	Receptor Tyrosine Kinase
LOK (STK10)	5.9	Serine/Threonine Kinase

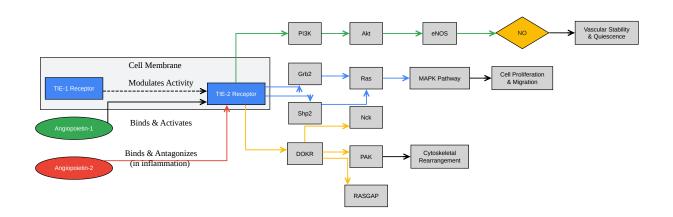
Table 1: Comparative Binding Affinities of **BAY-826**. This table summarizes the dissociation constants (Kd) of **BAY-826** for its primary target, TIE-2, and its significant off-target kinases. The data is derived from comprehensive kinase screening assays.

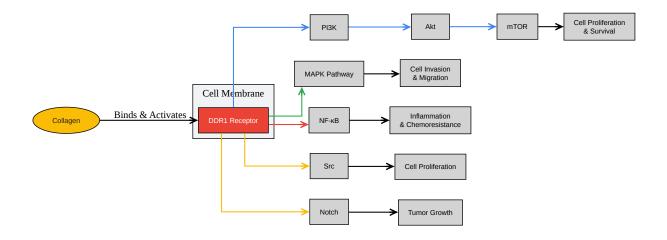
Notably, **BAY-826** demonstrates high selectivity against other key angiogenic kinases such as VEGFR, FGFR, and PDGFR, where it only shows effects at micromolar concentrations.[1][2]

### **Signaling Pathways**

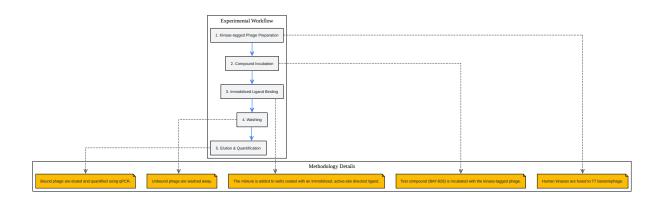
To understand the potential biological consequences of **BAY-826**'s cross-reactivity, it is crucial to consider the signaling pathways regulated by its primary target and off-targets.











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by discoidin domain receptor 1 in cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Tie1: an orphan receptor provides context for angiopoietin-2/Tie2 signaling [jci.org]
- To cite this document: BenchChem. [BAY-826: A Comparative Analysis of Cross-Reactivity with Receptor Tyrosine Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605956#cross-reactivity-of-bay-826-with-other-receptor-tyrosine-kinases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com